molecular formula C13H17NO2 B13184065 Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

Cat. No.: B13184065
M. Wt: 219.28 g/mol
InChI Key: LXSHXQZQULYGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines (THIQs) are a significant class of alkaloids known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This compound is a derivative that has been studied for its potential therapeutic applications.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. A study evaluating various substituted tetrahydroisoquinoline analogs found that certain derivatives showed significant antiproliferative effects against human breast cancer cell lines such as MCF-7 and MDA-MB-231. The most active compounds demonstrated IC50 values lower than those of standard treatments like Tamoxifen .

Table 1: Antiproliferative Activity of Tetrahydroisoquinoline Derivatives

CompoundCell LineIC50 (μg/mL)Reference
This compoundMCF-7TBD
TamoxifenMCF-73.99
Compound 6aIshikawa0.63

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that THIQ derivatives can inhibit various pathogens effectively. The exact mechanisms involve interference with microbial metabolic processes or structural components .

The biological activity of this compound is believed to be mediated through several pathways:

  • Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways that regulate proliferation and apoptosis.
  • Enzyme Inhibition : It may inhibit key enzymes associated with cancer cell growth and survival.
  • Gene Expression Modulation : The compound could influence gene expression related to cell cycle regulation and apoptosis .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:

  • MCF-7 Cell Line : Exhibited a significant reduction in viability upon treatment with the compound compared to control groups.
  • Ishikawa Cell Line : Similar results were observed with IC50 values indicating potent activity against endometrial cancer cells .

In Vivo Studies

While in vitro data is promising, further research is necessary to evaluate the in vivo efficacy and safety profile of this compound. Animal models will be crucial for understanding the pharmacokinetics and therapeutic potential in clinical settings.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)8-10-4-3-5-11-9-14-7-6-12(10)11/h3-5,14H,2,6-9H2,1H3

InChI Key

LXSHXQZQULYGMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC2=C1CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.